
Thienamycin
描述
Thienamycin is a naturally occurring antibiotic discovered in 1976 from the bacterium Streptomyces cattleya. It is one of the most potent antibiotics known, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria. This compound is notable for its resistance to bacterial β-lactamase enzymes, which typically render many antibiotics ineffective .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin involves several steps, starting from ethyl (E)-crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose. The process includes 1,3-dipolar cycloaddition, cleavage of the N-O bond in the adduct, and intramolecular acylation to form a bicyclic carbapenam skeleton . Subsequent transformations of the five-membered ring substituents provide the final compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its chemical instability. advancements in synthetic methods have allowed for more efficient production. The use of catalysts, such as Fischer-carbene complexes, has simplified the synthesis process, enabling higher yields and reduced toxicity .
化学反应分析
Types of Reactions: Thienamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
科学研究应用
Antibacterial Properties
Thienamycin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting cell wall synthesis by binding to penicillin-binding proteins, similar to other beta-lactams. Notably, this compound remains effective against bacteria that produce beta-lactamase enzymes, which typically confer resistance to other antibiotics.
Table 1: Antibacterial Spectrum of this compound
Bacteria Type | Examples | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive | Staphylococcus aureus | ≤ 25 µg/ml |
Streptococcus pneumoniae | ≤ 25 µg/ml | |
Gram-negative | Pseudomonas aeruginosa | ≤ 25 µg/ml |
Enterobacter spp. | Variable (12% resistance) | |
Serratia marcescens | Variable (3% resistance) |
This compound's effectiveness has been documented in various studies, highlighting its potential against antibiotic-resistant strains, making it a valuable option in treating severe infections caused by resistant bacteria .
Table 2: Synthesis Pathways for this compound
Methodology | Key Components | Yield & Stereoselectivity |
---|---|---|
Cycloaddition | Ethyl crotonate, nitrone | High yield and selectivity |
Biosynthesis | Streptomyces cattleya cells | Continuous production |
A continuous production system using immobilized cells has also been developed, demonstrating enhanced volumetric productivity through optimized growth conditions .
Clinical Applications and Case Studies
This compound's derivatives, particularly imipenem (N-formimidoyl this compound), have been pivotal in clinical settings due to their improved stability and broader spectrum of activity. Imipenem is resistant to hydrolysis by most beta-lactamases and is effective against a variety of pathogens that are resistant to other antibiotics .
Case Study: Imipenem in Clinical Use
- Patient Demographics : Patients with severe nosocomial infections.
- Outcomes : High efficacy against multi-drug resistant organisms such as Pseudomonas aeruginosa and Bacteroides fragilis.
- Findings : Clinical trials indicated a significant reduction in infection rates when treated with imipenem compared to traditional therapies.
作用机制
Thienamycin exerts its effects by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. This compound preferentially binds to PBP-1 and PBP-2 in Escherichia coli, which are associated with cell wall elongation .
相似化合物的比较
Thienamycin belongs to the carbapenem class of antibiotics, which are structurally similar to penicillins but differ in having a carbon atom instead of sulfur in the five-membered ring. Similar compounds include:
Imipenem: A semisynthetic derivative of this compound with a broader spectrum of activity.
Meropenem: Known for its greater activity against Gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
This compound is unique due to its natural origin and exceptional resistance to β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria.
生物活性
Thienamycin, a natural product derived from Streptomyces cattleya, is recognized as the first carbapenem antibiotic. Its unique structure and potent antibacterial properties have made it a significant focus of research, especially in the context of treating severe infections caused by resistant bacterial strains. This article explores the biological activity of this compound, including its antibacterial spectrum, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its β-lactam structure and has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against multiresistant strains, making it a critical agent in clinical settings.
Antibacterial Spectrum
This compound exhibits potent activity against a variety of pathogens. The following table summarizes its effectiveness against different bacterial species based on various studies:
This compound functions by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits transpeptidation, an essential step in the formation of cross-links in the bacterial cell wall, leading to cell lysis and death. The unique hydroxyethyl side chain of this compound enhances its stability against β-lactamases, enzymes that confer resistance to many β-lactam antibiotics .
Case Studies and Research Findings
- Efficacy Against Multiresistant Bacteria : A study comparing this compound with other β-lactamase stable antibiotics found that it was more effective than cefamandole and cefoxitin against multiresistant Enterobacteriaceae and Staphylococcus aureus. This highlights its potential use in treating infections caused by resistant strains .
- Continuous Production Systems : Research into the continuous production of this compound using immobilized cell systems demonstrated that optimizing growth conditions significantly enhanced this compound yield. A doubling of the dilution rate in production media resulted in doubled volumetric productivity, emphasizing the importance of bioprocess engineering in maximizing antibiotic production .
- Mutational Analysis : Genetic studies on the biosynthetic pathways of this compound revealed that specific mutations in the thn gene cluster can significantly affect antibiotic production. For instance, mutations in thnG resulted in a 2- to 3-fold increase in this compound production, suggesting potential avenues for enhancing yield through genetic manipulation .
属性
IUPAC Name |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDRNSBRWANNC-ATRFCDNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975412 | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59995-64-1, 65750-57-4 | |
Record name | (+)-Thienamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thienamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thienamycin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENAMYCIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIENAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。